3-Bromo-2-methyl-5-(pentafluorosulfur)aniline
Overview
Description
3-Bromo-2-methyl-5-(pentafluorosulfur)aniline is a chemical compound with the molecular formula C7H7BrF5NS. It is characterized by the presence of a bromine atom, a methyl group, and a pentafluorosulfur group attached to an aniline ring.
Preparation Methods
The synthesis of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline typically involves the introduction of the bromine, methyl, and pentafluorosulfur groups onto the aniline ring through a series of chemical reactions. One common method involves the bromination of 2-methyl-5-(pentafluorosulfur)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-Bromo-2-methyl-5-(pentafluorosulfur)aniline undergoes various types of chemical reactions, including:
Scientific Research Applications
3-Bromo-2-methyl-5-(pentafluorosulfur)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pentafluorosulfur group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its molecular targets . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or other biomolecules .
Comparison with Similar Compounds
3-Bromo-2-methyl-5-(pentafluorosulfur)aniline can be compared with other similar compounds such as:
3-Bromo-2-methyl-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a pentafluorosulfur group.
2-Bromo-4-methyl-6-(pentafluorosulfur)aniline: This compound has a different substitution pattern on the aniline ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
3-bromo-2-methyl-5-(pentafluoro-λ6-sulfanyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF5NS/c1-4-6(8)2-5(3-7(4)14)15(9,10,11,12)13/h2-3H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYYPBOICDHOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)S(F)(F)(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170297 | |
Record name | Sulfur, (3-amino-5-bromo-4-methylphenyl)pentafluoro-, (OC-6-21)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701170297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-91-2 | |
Record name | Sulfur, (3-amino-5-bromo-4-methylphenyl)pentafluoro-, (OC-6-21)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfur, (3-amino-5-bromo-4-methylphenyl)pentafluoro-, (OC-6-21)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701170297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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